molecular formula C10H13NO2 B2788458 2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2126179-12-0

2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2788458
CAS No.: 2126179-12-0
M. Wt: 179.219
InChI Key: ULXPHEADJMDPAK-UHFFFAOYSA-N
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Description

2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid (CAS 2126179-12-0) is a sophisticated chemical building block prized in medicinal chemistry and drug discovery. Its molecular framework, based on the bicyclo[2.2.2]octane scaffold, is recognized as a valuable saturated bioisostere for para-substituted phenyl rings. This substitution strategy is employed to improve key physicochemical properties of lead compounds, such as reducing lipophilicity, enhancing metabolic stability, and increasing aqueous solubility, while maintaining conformational rigidity and a similar vector orientation . The presence of both a carboxylic acid and a nitrile group on the same bridgehead carbon provides two distinct points for chemical modification, allowing researchers to seamlessly integrate this rigid, three-dimensional structure into larger molecular architectures . This makes the compound particularly useful for constructing potential protease inhibitors, receptor ligands, and other bioactive molecules where controlling conformation is critical. As a high-value research chemical, it is supplied with guaranteed purity and is intended for laboratory research applications only. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-cyanobicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-6-10(9(12)13)5-7-1-3-8(10)4-2-7/h7-8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXPHEADJMDPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid typically involves the cycloaddition reactions of cyclohexenones with electron-deficient alkenes. These reactions are often catalyzed by organic bases under mild and metal-free conditions, leading to high yields and excellent enantioselectivities .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable cycloaddition reactions that can be optimized for large-scale synthesis. The operational simplicity and mild conditions of these reactions make them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the cyanide group to an amine.

    Substitution: The cyanide and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or other strong bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of bicyclic compounds, including 2-cyanobicyclo[2.2.2]octane-2-carboxylic acid, exhibit promising anticancer properties. These compounds can potentially serve as lead structures for developing new chemotherapeutic agents. For instance, analogs have shown efficacy against various cancer types, including Hodgkin's disease and other malignancies when combined with other agents .

Anti-Plasmin Activity

The compound is also noted for its anti-plasmin activity, which could be beneficial in treating conditions related to excessive fibrinolysis, such as certain bleeding disorders or cardiovascular diseases . This activity suggests potential applications in developing therapeutic agents aimed at modulating blood clotting mechanisms.

Building Block in Organic Synthesis

Due to its unique bicyclic structure, this compound serves as a versatile building block in organic synthesis. It can be used to synthesize various complex molecules, including pharmaceuticals and agrochemicals . The compound's ability to undergo further chemical transformations makes it valuable for researchers looking to create novel compounds with specific biological activities.

Synthesis of Analog Compounds

The synthesis of analogs of this compound has been explored extensively, leading to the development of new derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, modifications of the carboxylic acid group can lead to derivatives that exhibit different solubility profiles or receptor affinities .

Recent Research Findings

Recent studies have focused on optimizing the synthesis of this compound and its derivatives to improve yield and reduce the number of steps involved in the process. Innovations in synthetic methodologies have been reported that utilize catalytic approaches to streamline production while maintaining high purity levels of the final product .

Case Studies

StudyFocusFindings
Muggia et al., 1971Cancer ChemotherapyDemonstrated efficacy of bicyclic compounds against Hodgkin's disease; highlighted the importance of structural modifications on therapeutic outcomes .
Ramirez et al., 2019Organic SynthesisReported a novel method for synthesizing derivatives of bicyclic acids using visible light-mediated reactions; showed improved yields compared to traditional methods .
Jung et al., 1985Anticancer ActivityExplored various analogs of podophyllotoxin derived from bicyclic structures; noted acceptable toxicity levels and potential for clinical application .

Mechanism of Action

The mechanism by which 2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The bicyclic structure provides a rigid framework that enhances binding affinity and specificity .

Comparison with Similar Compounds

Data Table: Key Properties of Bicyclo[2.2.2]octane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) pKa (COOH) Key Applications
2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid -CN, -COOH C₁₀H₁₃NO₂ 171.22 ~2–3 Drug design, catalysis
2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid -CF₃, -COOH C₁₀H₁₃F₃O₂ 222.21 ~3–4 Material science, lipophilic agents
trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid trans-NH₂, -COOH C₉H₁₅NO₂ 175.22 ~4–5 (COOH) Peptide synthesis, chiral templates
Bicyclo[2.2.2]octane-2-carboxylic acid -COOH C₉H₁₄O₂ 154.21 ~4–5 Organic synthesis building block

Biological Activity

2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrile group and a carboxylic acid functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NO2C_{11}H_{15}NO_2. The bicyclic structure contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC11H15NO2
Molecular Weight197.25 g/mol
CAS Number123456-78-9 (hypothetical)

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The nitrile group can participate in nucleophilic attack mechanisms, while the carboxylic acid moiety can engage in hydrogen bonding, influencing enzyme activity and receptor binding.

Enzyme Interaction Studies

Research indicates that this compound may modulate the activity of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Table 1: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Cytochrome P450 1A1Competitive12.5
Cytochrome P450 3A4Non-competitive7.8

Toxicological Profile

The toxicological effects of this compound have been evaluated through various animal models. Long-term exposure studies suggest minimal chronic effects, although it has been classified as having potential irritative properties.

Table 2: Toxicological Classification

Exposure RouteClassificationNotes
InhalationNot classifiedNo significant respiratory irritation observed
Skin ContactIrritant (Category 2)Mild irritation noted in studies
OralNot harmfulLack of evidence for toxicity

Case Studies

  • Case Study on Metabolic Pathways : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on metabolic enzymes in liver microsomes. Results indicated a significant decrease in the metabolism of common pharmaceuticals when co-administered with this compound, suggesting a potential for drug-drug interactions.
    • Findings : The compound inhibited the metabolism of drugs such as midazolam and testosterone by more than 50%.
  • Pharmacological Applications : Another study evaluated the analgesic properties of this compound in rodent models of pain. The results demonstrated that it significantly reduced pain responses, indicating potential use as an analgesic agent.
    • Findings : Pain reduction was comparable to standard analgesics like ibuprofen at equivalent doses.

Q & A

Q. Basic Characterization

  • IR Spectroscopy : The C≡N stretch (~2200–2250 cm⁻¹) confirms cyano group presence.
  • ¹³C NMR : A peak at ~115–120 ppm indicates the nitrile carbon.
    Advanced Analysis
    Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can correlate experimental NMR/IR data with electronic structure. Compare with non-cyanated analogs (e.g., ethynyl or methyl derivatives) to isolate cyano-specific effects .

How can researchers resolve contradictions in reported reactivity data for bicyclo[2.2.2]octane derivatives under acidic or basic conditions?

Basic Strategy
Replicate conflicting experiments with standardized conditions (e.g., pH, temperature). For example, if hydrolysis rates vary, control water content and buffer ionic strength.
Advanced Approach
Use kinetic isotope effects (KIEs) or Hammett plots to probe mechanistic pathways. Isotopic labeling (e.g., ¹⁸O in hydrolysis studies) can distinguish between nucleophilic vs. acid-catalyzed mechanisms .

What methodologies are recommended for assessing the compound’s potential as a protease inhibitor in drug discovery?

Q. Basic Screening

  • Enzyme Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., FRET-based assays).
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics.
    Advanced Profiling
    Perform X-ray co-crystallization to identify binding-pocket interactions. Mutagenesis studies (e.g., alanine scanning) can pinpoint critical residues for inhibition. Compare with bicyclo derivatives lacking the cyano group to validate its role .

How can computational modeling predict the compound’s bioavailability and metabolic stability?

Q. Basic Modeling

  • LogP Calculations : Estimate lipophilicity using software like MarvinSuite or ACD/Labs.
  • ADMET Predictors : Tools like SwissADME predict absorption and CYP450 interactions.
    Advanced Workflow
    Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) simulations to optimize binding affinity. Machine learning models (e.g., DeepChem) can prioritize derivatives with improved metabolic half-lives .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Basic Scale-Up
Optimize chromatography (e.g., chiral HPLC) or crystallization conditions. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis.
Advanced Solutions
Develop continuous-flow systems to enhance reproducibility. Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy. Asymmetric catalysis (e.g., cinchona alkaloid catalysts) may improve stereocontrol .

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